Naphtho[1,2-g]pteridine-9,11-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-g]pteridine-9,11-diamine is a chemical compound with the molecular formula C14H10N6 and a molecular weight of 262.27 g/mol . This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
The synthesis of Naphtho[1,2-g]pteridine-9,11-diamine involves multiple steps and specific reaction conditions. One common method includes the use of pteridine derivatives as starting materials, which undergo cyclization and amination reactions to form the desired compound . Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
Naphtho[1,2-g]pteridine-9,11-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Naphtho[1,2-g]pteridine-9,11-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and interactions . In industry, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of Naphtho[1,2-g]pteridine-9,11-diamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to the active sites of these targets, inhibiting their activity and leading to various biochemical effects . The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Naphtho[1,2-g]pteridine-9,11-diamine can be compared with other similar compounds, such as pteridine derivatives and naphthoquinones . These compounds share similar structural features but differ in their chemical properties and biological activities . For example, pteridine derivatives are known for their role in folate metabolism, while naphthoquinones are used as redox-active compounds in various biological processes . The uniqueness of this compound lies in its specific molecular structure and its ability to interact with a wide range of molecular targets .
Properties
CAS No. |
63110-97-4 |
---|---|
Molecular Formula |
C14H10N6 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
naphtho[1,2-g]pteridine-9,11-diamine |
InChI |
InChI=1S/C14H10N6/c15-12-11-13(20-14(16)19-12)17-9-6-5-7-3-1-2-4-8(7)10(9)18-11/h1-6H,(H4,15,16,17,19,20) |
InChI Key |
DHGUFUVSUAYZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=NC(=NC4=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.